lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate typically involves the reaction of 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-2-hydroxyacetate .
Scientific Research Applications
Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used as a catalyst in various industrial chemical reactions
Mechanism of Action
The mechanism of action of lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to neurotransmission and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-carboxylic acid: Similar in structure but lacks the lithium ion.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.
Lithium imidazole-4-carboxylate: Contains lithium but has a different carboxylate group.
Uniqueness
Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is unique due to the presence of both the lithium ion and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2703779-81-9 |
---|---|
Molecular Formula |
C5H5LiN2O3 |
Molecular Weight |
148 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.